リトシチニブ
概要
説明
科学的研究の応用
Ritlecitinib has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying kinase inhibitors and their interactions with various enzymes.
Biology: Ritlecitinib is used to investigate the role of JAK3 and TEC kinases in cellular signaling pathways.
作用機序
リトルシチニブは、ヤヌスキナーゼ3(JAK3)および肝細胞癌(TEC)キナーゼファミリーに発現されるチロシンキナーゼを選択的に阻害することで効果を発揮します。 リトルシチニブは、JAK3のCys-909に共有結合することにより、円形脱毛症の発症に関与するサイトカインシグナル伝達とT細胞の細胞傷害活性をブロックします . この阻害により、炎症反応が減少し、毛包が安定化し、毛髪の再生が促進されます .
準備方法
リトルシチニブの合成には、還元、アシル化、および分離工程を含む複数の工程が含まれます。 合成経路は通常、特定の化学的中間体の反応から始まり、続いて還元およびアシル化が行われて最終化合物が形成されます . リトルシチニブの工業的製造方法は、厳格な規制基準に従い、高純度と高収率を確保するように設計されています。
化学反応の分析
リトルシチニブは、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、酸素の添加または水素の除去が含まれ、多くの場合、酸化剤を使用して行われます。
還元: この反応には、水素の添加または酸素の除去が含まれ、通常は還元剤を使用して行われます。
置換: この反応には、ある原子または原子群を別の原子または原子群で置換することが含まれ、多くの場合、特定の試薬と条件を使用して行われます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の用途
リトルシチニブは、以下を含む幅広い科学研究の用途があります。
化学: キナーゼ阻害剤とそのさまざまな酵素との相互作用を研究するためのモデル化合物として使用されます。
生物学: リトルシチニブは、JAK3およびTECキナーゼの細胞シグナル伝達経路における役割を調査するために使用されます。
医学: 主に重症の円形脱毛症の治療に使用されますが、白斑、潰瘍性大腸炎、クローン病などの他の自己免疫疾患に対しても研究されています.
類似化合物との比較
リトルシチニブは、JAK3とTECキナーゼの両方を二重に阻害する点でユニークであり、他のキナーゼ阻害剤とは異なります。類似の化合物には以下が含まれます。
トファシチニブ: 関節リウマチやその他の自己免疫疾患の治療に使用される別のJAK阻害剤。
バリシチニブ: 関節リウマチやCOVID-19の治療に使用されるJAK阻害剤。
ウパダシチニブ: 関節リウマチやその他の炎症性疾患の治療に使用されるJAK阻害剤.
リトルシチニブのJAK3とTECキナーゼに対する特異性、およびその不可逆的な結合機構は、円形脱毛症やその他の自己免疫疾患に対する有望な治療薬となっています .
特性
IUPAC Name |
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRJPFGIXUFMTM-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1792180-81-4 | |
Record name | PF-06651600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1792180814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06651600 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RITLECITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYE00PC25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ritlecitinib?
A1: Ritlecitinib acts as an irreversible inhibitor of JAK3 and TEC family kinases. [, , ] It achieves high selectivity for JAK3 by covalently binding to a unique cysteine residue (Cys-909) in the catalytic domain, a feature not present in other JAK isoforms. [, ]
Q2: How does ritlecitinib’s dual inhibition of JAK3 and TEC family kinases contribute to its therapeutic potential?
A2: This dual inhibition effectively targets both JAK3-dependent signaling, crucial in immune cell activation and proliferation, and TEC family kinases, particularly BTK, which plays a key role in B cell receptor signaling and T cell activity. [, , , ] This combined effect is thought to dampen the inflammatory processes underlying conditions like alopecia areata, vitiligo, and rheumatoid arthritis. [, , , , , ]
Q3: Does ritlecitinib affect the function of other JAK isoforms?
A3: Ritlecitinib exhibits minimal impact on other JAK isoforms due to its high selectivity for JAK3. [, ] This selectivity is a key advantage, potentially minimizing side effects associated with broader JAK inhibition. [, ]
Q4: How does ritlecitinib's selectivity for JAK3 compare to other JAK inhibitors?
A4: Unlike pan-JAK inhibitors or those with primary JAK1/2 activity, ritlecitinib demonstrates a higher degree of JAK3 specificity. [, ] This targeted approach may contribute to a more favorable safety profile by sparing JAK1-dependent anti-inflammatory signaling and reducing risks associated with JAK2 inhibition, such as hematological effects. [, , , ]
Q5: Can you elaborate on the impact of ritlecitinib on immune cell function?
A5: Research suggests ritlecitinib inhibits the differentiation and function of Th1 and Th17 cells, both crucial players in inflammatory responses. [] It also reduces the cytolytic activity of CD8+ T cells and NK cells, primarily through TEC kinase inhibition. [] Additionally, studies have shown that ritlecitinib can impact the development and function of innate lymphoid cells (ILCs), specifically ILC1s, known to play a role in rheumatoid arthritis. [, ]
Q6: What is the molecular formula and weight of ritlecitinib?
A6: Ritlecitinib's molecular formula is C17H22N6O, and its molecular weight is 326.4 g/mol. This information can be found in the compound's chemical databases and scientific literature.
Q7: Is there any information available regarding ritlecitinib's spectroscopic data?
A7: While specific spectroscopic data (e.g., NMR, IR) might not be publicly available due to proprietary reasons, researchers can utilize the compound's structural information to predict these properties using computational chemistry tools. []
Q8: How stable is ritlecitinib under various conditions?
A8: Specific stability data for ritlecitinib may not be readily available in public research databases. Pharmaceutical companies typically conduct extensive stability studies, but the full results are often considered proprietary information.
Q9: What are the primary routes of ritlecitinib excretion?
A9: The precise routes and rates of ritlecitinib excretion might not be readily available in published research. Pharmacokinetic studies are crucial for determining drug elimination profiles, but the detailed findings are often kept confidential by pharmaceutical companies.
Q10: Have there been any studies investigating the impact of renal or hepatic impairment on ritlecitinib’s pharmacokinetics?
A13: Yes, studies have investigated the influence of renal and hepatic impairment on ritlecitinib's pharmacokinetic properties. [] These studies utilize a combination of clinical data and innovative modeling approaches, including population pharmacokinetics (POPPK), to evaluate the drug's behavior in patients with organ dysfunction. [] Such research helps guide dosing recommendations and ensure patient safety in specific populations.
Q11: How does the pharmacokinetic profile of ritlecitinib compare to other JAK inhibitors?
A14: Each JAK inhibitor possesses a unique pharmacokinetic profile, influencing its dosing regimen, potential for drug interactions, and overall safety. [, ] While direct head-to-head comparisons might be limited in published literature, understanding the distinct pharmacokinetic properties of each JAK inhibitor is crucial for optimizing therapy and minimizing risks.
Q12: Has there been any research on drug-transporter interactions with ritlecitinib?
A15: Yes, in vitro and clinical studies have confirmed that ritlecitinib and its metabolite M2 are inhibitors of the hepatic drug transporter OCT1. [] This interaction highlights the importance of considering potential drug interactions when co-administering ritlecitinib with other medications that are substrates of OCT1.
Q13: What in vitro models have been used to assess ritlecitinib's activity?
A16: Researchers have employed various in vitro models, including cell lines and primary cell cultures, to investigate ritlecitinib’s impact on specific immune cell populations and signaling pathways. [, ] These models provide valuable insights into the compound’s mechanism of action and its effects on immune responses.
Q14: What animal models have been employed to evaluate ritlecitinib’s efficacy?
A17: Preclinical studies have utilized animal models of inflammatory diseases, such as rat adjuvant-induced arthritis and mouse experimental autoimmune encephalomyelitis, to evaluate ritlecitinib's therapeutic potential. [] These models mimic aspects of human diseases, allowing researchers to assess the compound's efficacy in vivo and identify potential therapeutic benefits.
Q15: Has ritlecitinib been evaluated in clinical trials, and if so, for which indications?
A18: Yes, ritlecitinib has been extensively studied in clinical trials for various conditions, including alopecia areata, vitiligo, rheumatoid arthritis, Crohn’s disease, and ulcerative colitis. [, , , , , , , , , , , , , , , , , , , ] These trials aim to assess its safety, efficacy, and optimal dosing regimens in human subjects.
Q16: What are the key findings from clinical trials investigating ritlecitinib for the treatment of alopecia areata?
A19: Clinical trials have demonstrated that ritlecitinib can effectively promote hair regrowth in patients with alopecia areata, including those with severe disease. [, , , , , , , , , ] Significant improvements in clinician-reported and patient-reported outcome measures, such as the Severity of Alopecia Tool (SALT) score, have been observed. [, , , , , , , , , ] Notably, ritlecitinib 50 mg daily, with or without a loading dose, has shown promise in achieving clinically meaningful hair regrowth in these patients. [, , , , , , , , , ]
Q17: Are there any biomarkers being explored to predict ritlecitinib's efficacy or monitor treatment response?
A21: Research on biomarkers in the context of ritlecitinib treatment is ongoing. Studies have explored serum and stool microbiome markers as potential predictors of clinical efficacy and tissue response, particularly in ulcerative colitis. [] Identifying reliable biomarkers could personalize treatment strategies and improve outcomes for patients.
Q18: Are there any known drug interactions with ritlecitinib?
A24: As ritlecitinib is primarily metabolized by the liver, interactions with other drugs metabolized by the same enzymes or utilizing the same transporters, particularly OCT1, should be considered. [, , ] Clinical studies and post-marketing surveillance are crucial for identifying and characterizing potential drug interactions to ensure patient safety.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。